6-Fluoro-7-methylchroman-4-amine
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Overview
Description
6-Fluoro-7-methylchroman-4-amine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a fluorinated and methylated derivative of chroman, which is a bicyclic compound consisting of a benzene ring fused to a dihydropyran ring
Preparation Methods
The synthesis of 6-Fluoro-7-methylchroman-4-amine involves several steps. One common method includes the reaction of 6-fluoro-7-methylchroman-4-one with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
6-Fluoro-7-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the fluorine or amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
6-Fluoro-7-methylchroman-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-7-methylchroman-4-amine can be compared with other similar compounds, such as:
7-Fluoro-6-methylchroman-4-amine: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.
6-Fluoro-7-methylchroman-4-one: This is the ketone analog of this compound and serves as a precursor in its synthesis.
Chroman-4-one derivatives: These compounds share the chroman-4-one scaffold and exhibit diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
CCLSQDJKHHUSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(CCO2)N |
Origin of Product |
United States |
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